Linalool
Overview
Description
Linalool, also known as 3,7-dimethylocta-1,6-dien-3-ol, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is an acyclic monoterpenoid and is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is a colorless oil and is a major component of essential oils from over 200 plant species, including lavender, mint, cinnamon, and coriander . It has multiple commercial applications, primarily in the fragrance and flavor industries, as well as in aromatherapy and as an ingredient in various health and beauty products .
Mechanism of Action
Target of Action
Linalool, a monoterpene alcohol found in essential oils, primarily targets bacterial cells and cancer cells . It exhibits strong antibacterial activity against various bacteria, including Pseudomonas fluorescens . In cancer cells, this compound induces apoptosis via oxidative stress .
Mode of Action
This compound interacts with its targets primarily by causing damage to the cell membrane structure, leading to leakage of intracellular macromolecules . It also affects the activity of certain intracellular enzymes, inhibiting enzyme activity associated with the TCA cycle and glycolysis pathway . In cancer cells, this compound induces apoptosis via oxidative stress .
Biochemical Pathways
This compound affects several biochemical pathways. In bacterial cells, it leads to metabolic dysfunction and inhibits energy synthesis by decreasing the activity of enzymes such as succinate dehydrogenase (SDH), malate dehydrogenase (MDH), pyruvate kinase (PK), and ATPase . It also inhibits cellular respiration by affecting the activity of respiratory chain dehydrogenase . In the case of cancer cells, this compound induces apoptosis via oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). During inhalation, maximum transfer of this compound to the brain occurs after 90 minutes . This compound-loaded nanostructured lipid carriers (LL-NLCs) have been developed to improve the bioavailability of this compound . These carriers have shown better pharmacokinetic parameters than this compound alone, including higher maximum concentration (Cmax) and area under the curve (AUC), indicating improved bioavailability .
Result of Action
The action of this compound results in several molecular and cellular effects. In bacterial cells, it causes membrane damage, metabolic dysfunction, and inhibition of energy synthesis, leading to cell death . In cancer cells, this compound induces apoptosis via oxidative stress, protecting normal cells . It also exerts antimicrobial effects through disruption of cell membranes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the strong indoor emission coupled with slow consumption rates can lead to significant health risks in an indoor environment . In outdoor uses, this compound only affects biting insects, while other non-target insects are unaffected . Therefore, the environment plays a crucial role in determining the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Linalool is biosynthesized as a result of respective this compound synthase and nerolidol synthase, or a single this compound/nerolidol synthase . It interacts with enzymes such as this compound/nerolidol synthase (PamTps1) from Plectranthus amboinicus . The biochemical properties of PamTps1 were analyzed, and its 3D homology model with the docking positions of its substrates, geranyl pyrophosphate (C10) and farnesyl pyrophosphate (C15) in the active site were constructed .
Cellular Effects
This compound has been reported to have various pharmacological activities like anti-cholesterol, antibacterial, sedative, anxiolytic, anticonvulsant, anesthetic, analgesic, anti-inflammatory, antioxidant, and antimicrobial . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The dual substrates use by PamTps1 was hypothesized to be possible due to the architecture and residues lining the catalytic site that can accommodate larger substrate (FPP) as demonstrated by the protein modeling and docking analysis .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway, where the precursors are converted into structurally diverse terpenoids by the family of terpene synthases (TPSs) .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalool can be synthesized through several methods. One common approach involves the selective catalytic hydrogenation of dehydrothis compound using catalysts such as palladium, rhodium, platinum, or nickel, often supported on carriers like aluminum oxide or calcium carbonate . The process may be further modified with elements like lead, bismuth, manganese, and compounds such as pyridine, quinoline, and sulfur.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils of plants like lavender and coriander. The extraction process includes steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding this compound along with other components of the essential oil .
Chemical Reactions Analysis
Types of Reactions: Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to produce this compound oxide, which exists in both furanoid and pyranoid forms.
Reduction: this compound can be reduced to produce tetrahydrothis compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, such as esterification, where it reacts with acetic acid to form linalyl acetate.
Major Products:
This compound Oxide: Formed through oxidation, exists in cis and trans isomers.
Tetrahydrothis compound: Formed through reduction.
Linalyl Acetate: Formed through esterification.
Scientific Research Applications
Linalool has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of other chemical compounds.
- Studied for its chiral properties and enantiomeric forms.
Biology:
- Investigated for its role in plant defense mechanisms and as an attractant for pollinators.
Medicine:
- Exhibits sedative, anxiolytic, analgesic, anticonvulsant, anti-inflammatory, and local anesthetic properties .
- Studied for its potential anticancer, cardioprotective, and neuroprotective effects .
Industry:
- Widely used in the fragrance and flavor industries.
- Employed as an antimicrobial agent in food preservation and as an additive in household products .
Comparison with Similar Compounds
Linalool is often compared with other similar compounds, such as:
Geraniol:
- Both this compound and geraniol are monoterpenoids with similar molecular formulas (C10H18O).
- Geraniol has a rose-like scent, while this compound has a floral, citrus-like aroma .
Linalyl Acetate:
- Linalyl acetate is an ester derivative of this compound with similar odor properties.
- Both compounds are used in the fragrance industry, but linalyl acetate has a slightly different scent profile .
Terpineol:
- Terpineol is another monoterpenoid with a similar structure to this compound.
- It has a lilac-like scent and is also used in perfumes and cosmetics .
This compound’s unique combination of pleasant scent, biological activities, and versatility in various applications makes it a valuable compound in multiple industries.
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025502 | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
194.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.59 mg/mL at 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78-70-6 | |
Record name | (±)-Linalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linalool | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINALOOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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